2,2-Dimethyl-6-Chromanesulfonyl Chloride 2,2-Dimethyl-6-Chromanesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 131880-55-2
VCID: VC21174228
InChI: InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
SMILES: CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Molecular Formula: C11H13ClO3S
Molecular Weight: 260.74 g/mol

2,2-Dimethyl-6-Chromanesulfonyl Chloride

CAS No.: 131880-55-2

Cat. No.: VC21174228

Molecular Formula: C11H13ClO3S

Molecular Weight: 260.74 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-6-Chromanesulfonyl Chloride - 131880-55-2

Specification

CAS No. 131880-55-2
Molecular Formula C11H13ClO3S
Molecular Weight 260.74 g/mol
IUPAC Name 2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride
Standard InChI InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
Standard InChI Key UUQKIRXYJVLZAJ-UHFFFAOYSA-N
SMILES CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Canonical SMILES CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C

Introduction

Chemical Identity and Structure

Basic Information

2,2-Dimethyl-6-chromanesulfonyl chloride is an organic compound identified by the CAS Registry Number 131880-55-2 . This compound is characterized by its molecular formula C₁₁H₁₃ClO₃S and has a molecular weight of 260.74 g/mol . The IUPAC name for this compound is 2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride .

Structural Features

The molecule features a chromane ring structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran. The defining structural characteristics include:

  • A 2,2-dimethyl substitution on the chromane ring

  • A sulfonyl chloride (-SO₂Cl) functional group at position 6 of the chromane structure

  • A heterocyclic oxygen in the tetrahydropyran ring

The structural composition can be represented in various notations as shown in Table 1:

Notation TypeRepresentation
Molecular FormulaC₁₁H₁₃ClO₃S
InChIInChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
SMILESCC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
InChIKeyUUQKIRXYJVLZAJ-UHFFFAOYSA-N

Table 1: Structural representations of 2,2-Dimethyl-6-chromanesulfonyl chloride

Physical and Chemical Properties

Physical Characteristics

2,2-Dimethyl-6-chromanesulfonyl chloride typically appears as a white to off-white crystalline solid, though it may also appear as a colorless to pale yellow liquid or solid depending on its purity and form . The compound exhibits specific physical properties that influence its handling and applications, as outlined in Table 2:

PropertyValue
Physical State at Room TemperatureCrystalline solid
ColorWhite to off-white or pale yellow
Molecular Weight260.74 g/mol
SolubilityLimited solubility in water; soluble in organic solvents

Table 2: Physical properties of 2,2-Dimethyl-6-chromanesulfonyl chloride

Chemical Reactivity

The chemical behavior of 2,2-Dimethyl-6-chromanesulfonyl chloride is largely dominated by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. Key reactivity features include:

  • High susceptibility to nucleophilic substitution reactions

  • Potential to participate in sulfonylation reactions with amines, alcohols, and other nucleophiles

  • Ability to form sulfonamides, sulfonate esters, and related derivatives

  • Stability under standard conditions, but sensitivity to moisture and hydrolysis

The compound's reactivity makes it particularly valuable for introducing sulfonyl groups into various organic molecules, facilitating the creation of more complex chemical structures .

Synthesis and Preparation

Synthetic Approaches

While detailed synthetic procedures specific to 2,2-Dimethyl-6-chromanesulfonyl chloride were limited in the available literature, related compounds with similar structural features provide insight into potential synthesis methods. One approach for synthesizing related 2,2-dimethyl-2H-chromene derivatives involves:

  • Alkylation of hydroxybenzaldehyde derivatives with 3-chloro-3-methyl-1-butyne

  • Claisen cyclization to form the chromene ring structure

  • Further functionalization to introduce the sulfonyl chloride group

The synthesis of 2,2-dimethyl-2H-chromene-based compounds has been documented in research focused on developing HIF-1 pathway inhibitors with potential anticancer properties . While these methods don't specifically detail the synthesis of the sulfonyl chloride derivative, they provide valuable insights into the construction of the core chromane scaffold.

Applications in Chemical Research

Organic Synthesis Applications

2,2-Dimethyl-6-chromanesulfonyl chloride serves as a versatile reagent in organic synthesis, primarily due to its reactive sulfonyl chloride group . Its applications include:

  • Introduction of sulfonyl groups into various organic molecules

  • Formation of sulfonamides through reaction with amines

  • Creation of sulfonate esters via reaction with alcohols

  • Synthesis of more complex molecular structures for further chemical transformations

Medicinal Chemistry and Drug Development

Research indicates that compounds containing the 2,2-dimethyl-2H-chromene motif, including derivatives related to 2,2-Dimethyl-6-chromanesulfonyl chloride, have been investigated for potential biological activities . A particularly significant application is in the development of HIF-1 (Hypoxia-Inducible Factor 1) pathway inhibitors with potential anticancer properties.

A study focused on structure-activity relationships of 2,2-dimethyl-2H-chromene-based compounds identified that sulfonamide derivatives incorporating this structural motif demonstrated inhibitory activity against HIF-1 transcriptional activation under hypoxic conditions . One such compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, showed strong inhibition of reporter activity under hypoxia and demonstrated potent anti-cancer properties in animal models for brain cancer (glioblastoma), eye cancer (uveal melanoma), and pancreatic cancer .

These findings suggest that 2,2-Dimethyl-6-chromanesulfonyl chloride, as a potential precursor to such sulfonamide derivatives, may play an important role in medicinal chemistry and drug development efforts targeting cancer.

Research Activity

Table 3 summarizes research findings related to compounds containing the 2,2-dimethyl-2H-chromene structural motif:

Compound TypeResearch FocusBiological Activity
Sulfonamide derivativesHIF-1 pathway inhibitionAnti-cancer properties in brain, eye, and pancreatic cancer models
Various 2,2-dimethyl-2H-chromene analogsStructure-activity relationship studiesDose-dependent inhibition of reporter gene expression under hypoxia (IC50 values: 1.5–17 μM)

Table 3: Research findings for compounds related to 2,2-Dimethyl-6-chromanesulfonyl chloride

SpecificationDetails
PurityTypically 90-95%
PackagingAmber glass bottles
Available Quantities100mg, 250mg, 1g, 5g, 10g, 25g
Price Range (as of 2025)€105.00 - €2,120.00 depending on quantity

Table 4: Commercial specifications for 2,2-Dimethyl-6-chromanesulfonyl chloride

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